molecular formula C28H32ClN3O5S2 B2920743 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216988-52-1

ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2920743
CAS No.: 1216988-52-1
M. Wt: 590.15
InChI Key: USQOQCCVOCPZBX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C28H32ClN3O5S2 and its molecular weight is 590.15. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and its derivatives have been synthesized and characterized in scientific research. These compounds are part of a class of chemicals that include tetrahydrothieno[2,3-c]pyridine-3-carboxylates, which are studied for their complex chemical structures and potential applications in various fields (Paronikyan et al., 2016).

Potential Antipsychotic Agents

  • Heterocyclic analogues of certain compounds, including those related to tetrahydrothieno[2,3-c]pyridine-3-carboxylates, have been prepared and evaluated as potential antipsychotic agents. These compounds have been studied for their ability to bind to various receptors in the brain, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).

Antimicrobial and Pharmacological Screening

  • New compounds, including fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, have been synthesized for biological and pharmacological screening. These compounds, which relate to the chemical class of tetrahydrothieno[2,3-c]pyridine-3-carboxylates, have been tested for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Analgesic Properties

  • Research has been conducted on N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which are structurally related to tetrahydrothieno[2,3-c]pyridine-3-carboxylates. These studies focus on their synthesis and evaluation for analgesic properties, contributing to the development of new pain-relieving drugs (Ukrainets et al., 2015).

Antimycobacterial Agents

  • Ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates, similar in structure to tetrahydrothieno[2,3-c]pyridine-3-carboxylates, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies are crucial for the development of new treatments for tuberculosis (Raju et al., 2010).

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S2.ClH/c1-3-30-15-14-23-24(18-30)37-27(25(23)28(33)36-4-2)29-26(32)20-9-11-22(12-10-20)38(34,35)31-16-13-19-7-5-6-8-21(19)17-31;/h5-12H,3-4,13-18H2,1-2H3,(H,29,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQOQCCVOCPZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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